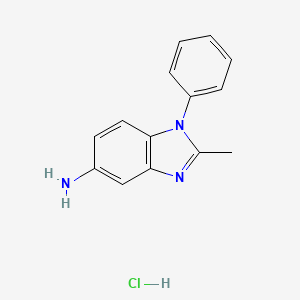

2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride

説明

“2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride” is a derivative of benzimidazole . Benzimidazole and its derivatives have been the focus of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .

Synthesis Analysis

The synthesis of benzimidazole derivatives has garnered attention due to their medicinal properties . Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore . The structure of benzimidazole resembles naturally occurring purine nucleotides . The substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity .Chemical Reactions Analysis

Benzimidazole derivatives exert their effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the activity .科学的研究の応用

Antimicrobial and Cytotoxic Activity

Research has shown that derivatives of benzimidazole, such as those synthesized from 2-methyl-1-phenyl-1H-benzimidazol-5-amine, exhibit significant antimicrobial and cytotoxic properties. For instance, Noolvi et al. (2014) synthesized a series of azetidine-2-one derivatives of 1H-benzimidazole that demonstrated good antibacterial activity and cytotoxic activity in vitro, suggesting their potential use in developing new antimicrobial agents and cancer therapies (Noolvi et al., 2014).

Antioxidant Properties

Derivatives of benzimidazole have also been explored for their antioxidant properties. Kuş et al. (2004) synthesized novel benzimidazole derivatives and evaluated their effects on lipid peroxidation in the rat liver. One compound, in particular, showed better inhibition of lipid peroxidation than butylated hydroxytoluene (BHT), a known antioxidant, indicating the potential of benzimidazole derivatives in protecting against oxidative stress (Kuş et al., 2004).

Synthesis of Novel Compounds

Research into benzimidazole derivatives also includes the synthesis of novel compounds with potential biological activity. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes containing benzimidazole ligands and evaluated their structures and cytotoxicity, showing potential applications in cancer treatment (Ghani & Mansour, 2011). Similarly, Li et al. (2012) worked on a one-dimensional polymeric complex with HgCl2 involving a benzimidazole derivative, hinting at applications in materials science and coordination chemistry (Li et al., 2012).

Materials Science Applications

In materials science, Ge et al. (2008) explored benzimidazole derivatives for their application in organic light-emitting diodes (OLEDs). Their work on bipolar molecules bearing both hole-transporting and electron-transporting moieties demonstrated the potential of these compounds in enhancing the efficiency of OLED devices (Ge et al., 2008).

将来の方向性

Benzimidazole and its derivatives are being studied for their potential role in cancer therapeutics, from traditional to precision medicine . The development of new entities targeting malignant cells is considered a high priority . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance .

特性

IUPAC Name |

2-methyl-1-phenylbenzimidazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12;/h2-9H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLRTQBJKQTXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)

![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)

![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)

![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)

![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)

![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)

![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)